2-Amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
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Overview
Description
The compound “(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one” is a complex organic molecule that features a variety of functional groups, including an amino group, a pyrrolidine ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. One common approach might involve the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the benzyl and cyclopropyl groups through nucleophilic substitution reactions. The final step could involve the addition of the amino group under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other aromatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products
The major products of these reactions would depend on the specific conditions used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-ol: A similar compound with an alcohol group instead of a ketone group.
(2S)-2-Amino-1-(3-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-nitrile: A similar compound with a nitrile group instead of a ketone group.
Uniqueness
The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications that are not shared by its analogs. For example, the presence of the cyclopropyl group might confer increased stability or specific binding interactions that are not observed with other compounds.
Properties
IUPAC Name |
2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-11-10-17(13-22)14-23(18-8-9-18)12-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCIWAJMLVAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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